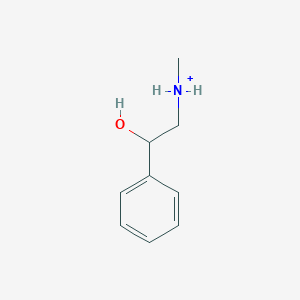

N-methylphenylethanolaminium

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14NO+ |

|---|---|

Molecular Weight |

152.21 g/mol |

IUPAC Name |

(2-hydroxy-2-phenylethyl)-methylazanium |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/p+1 |

InChI Key |

ZCTYHONEGJTYQV-UHFFFAOYSA-O |

Canonical SMILES |

C[NH2+]CC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Enzymatic Biogenesis of N Methylphenylethanolaminium: the Role of Phenylethanolamine N Methyltransferase Pnmt

Molecular and Genetic Aspects of PNMT

Genomic Organization and Transcriptional Regulation of the PNMT Gene

The gene encoding human PNMT is located on chromosome 17, specifically in the q12 region. genecards.org The gene structure is relatively compact, spanning approximately 2 to 2.8 kilobases (kb). tandfonline.com It is composed of three exons that are separated by two introns. tandfonline.comahajournals.org This structural organization is conserved across several species, including rats and bovines. ahajournals.org The processing of the primary transcript involves the removal of these intronic sequences to produce the mature messenger RNA (mRNA) that codes for a protein of about 30-33 kilodaltons (kDa). wikipedia.orgtandfonline.com

The transcriptional regulation of the PNMT gene is complex and involves several key transcription factors that bind to specific consensus sequences in the promoter region. nih.gov The promoter region of the rat PNMT gene, for instance, contains a TATA box sequence and binding sites for transcription factors such as Sp1 and MAZ. ahajournals.orgnih.gov Notably, the binding sites for Sp1 and MAZ overlap, and their binding is mutually exclusive, suggesting a competitive mechanism for regulating gene expression. nih.gov Other important regulatory elements include glucocorticoid response elements (GREs), which allow for the regulation of PNMT expression by stress hormones like glucocorticoids. tandfonline.comahajournals.org Stress and nerve impulses can increase PNMT mRNA synthesis by acting on these promoter sequences. wikipedia.org Transcription factors such as Egr-1 and AP-2 are also known to play a role in the regulation of the PNMT gene. nih.govtandfonline.com

Protein Structure and Domain Architecture of PNMT

The human PNMT protein is composed of 282 amino acids and has a molecular weight of approximately 30.9 kDa. genecards.orgahajournals.org Structurally, PNMT belongs to the family of S-adenosyl-L-methionine-dependent methyltransferases and exhibits a characteristic methyltransferase fold. nih.govebi.ac.uk This fold includes a central seven-stranded mixed β-sheet. researchgate.net The active site of the enzyme is well-protected from the solvent by a cover formed by several structural motifs. nih.govresearchgate.net

The domain architecture of PNMT includes a cofactor-binding domain for S-adenosyl-L-methionine (SAM) and a substrate-binding domain. The SAM-binding site is characterized by a number of aromatic residues, such as phenylalanine and tyrosine, which help to secure the cofactor in place through pi-pi stacking interactions. wikipedia.org The substrate-binding site contains critical amino acid residues that are essential for catalytic activity. One such crucial residue is Glutamine 185 (Glu185), which is vital for binding the catecholamine substrate. wikipedia.orgmaayanlab.cloud The replacement of Glu185 can reduce the catalytic efficiency of PNMT by a factor of ten to three hundred. wikipedia.org In the absence of a substrate or inhibitor, the active site is stabilized by a bound phosphate (B84403) group. wikipedia.org Human PNMT can also form dimers in solution through the formation of disulfide bonds, although this dimerization does not appear to affect its catalytic activity. wikipedia.orgmaayanlab.cloud

Polymorphisms and Allelic Variations of PNMT

Genetic variations in the PNMT gene, including single nucleotide polymorphisms (SNPs), have been identified and studied for their potential functional consequences. physiology.org These polymorphisms can occur in both the coding regions (exons) and the non-coding regions (introns and promoter) of the gene. physiology.org Some of these variations have been shown to alter the function of the PNMT enzyme at a cellular level. physiology.org

For example, nonsynonymous SNPs that result in a change in the amino acid sequence can affect the enzyme's activity and stability. physiology.org One such polymorphism, C319T, results in an Arginine to Cysteine change at position 107 (Arg107Cys) and has been shown to lead to lower enzyme activity and reduced protein levels. researchgate.net In-silico studies have identified several other missense SNPs, such as Y35D, I78N, I78S, G79D, and L217Q, as potentially deleterious to PNMT function. tandfonline.com

Polymorphisms in the promoter region of the PNMT gene can influence its transcriptional regulation. maayanlab.cloudresearchgate.net For instance, the G-367A (rs3764351) polymorphism disrupts binding sites for the transcription factors SP1 and EGR1, while the G-161A (rs876493) polymorphism creates a new binding site for the transcription factor SOX17. escholarship.org These changes in transcription factor binding can lead to altered gene expression and have been associated with variations in circulating epinephrine (B1671497) levels. physiology.orgescholarship.org Such genetic variations in PNMT have been investigated in relation to various health conditions, including hypertension, Alzheimer's disease, and multiple sclerosis. maayanlab.cloudalliancegenome.org

Catalytic Mechanism and Kinetics of PNMT-Mediated Methylation

Elucidation of the Methyl Transfer Reaction Mechanism (SN2)

The enzymatic reaction catalyzed by PNMT involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of a phenylethanolamine substrate, such as norepinephrine (B1679862). creative-enzymes.comnih.gov This methylation reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov In this mechanism, the primary amine of the substrate acts as the nucleophile, attacking the electrophilic methyl group of the SAM cofactor. wikipedia.org This attack occurs from the side opposite to the bond between the methyl group and the sulfur atom of SAM, leading to an inversion of configuration at the methyl group as the new carbon-nitrogen bond forms and the sulfur-carbon bond breaks. chemistrysteps.comrsc.org

Kinetic Mechanisms of Substrate Binding and Product Release

The kinetic mechanism of the PNMT-catalyzed reaction has been a subject of investigation, with various models proposed over time. iu.edu However, a combination of initial velocity studies, isothermal titration calorimetry, and fluorescence binding experiments have provided strong evidence that human PNMT operates via an ordered sequential Bi-Bi mechanism. maayanlab.cloudiu.edu

In this ordered mechanism, the cofactor S-adenosyl-L-methionine (SAM) is the first substrate to bind to the enzyme. maayanlab.cloudiu.edu The binding of SAM induces a conformational change in the enzyme, which then allows for the binding of the second substrate, the phenylethanolamine (e.g., norepinephrine). acs.org Following the binding of both substrates, the methyl transfer reaction occurs in the active site. After the reaction is complete, the products are released in a specific order, with S-adenosyl-L-homocysteine (SAH), the demethylated cofactor, being released first, followed by the methylated product, N-methylphenylethanolaminium (epinephrine). iu.edu

The table below summarizes some of the kinetic parameters for human PNMT with phenylethanolamine as the substrate, including data for some variant forms of the enzyme.

| hPNMT Variant | Km PEA (µM) | Km AdoMet (µM) | kcat (s-1) |

| Wild Type | 130 ± 10 | 2.0 ± 0.2 | 0.17 ± 0.01 |

| E185A | 16000 ± 2000 | 1.8 ± 0.2 | 0.0006 ± 0.0001 |

| E219A | 18000 ± 2000 | 2.1 ± 0.3 | 0.16 ± 0.01 |

| D267A | 11000 ± 1000 | 1.9 ± 0.2 | 0.008 ± 0.001 |

Data adapted from studies on human Phenylethanolamine N-Methyltransferase. PEA refers to phenylethanolamine and AdoMet refers to S-adenosyl-L-methionine. The data for variants highlights the importance of specific residues in substrate binding and catalysis.

Cofactor Utilization in PNMT Catalysis: S-Adenosyl-L-Methionine (AdoMet) Dynamics

The enzymatic activity of Phenylethanolamine N-methyltransferase (PNMT) is fundamentally dependent on the utilization of S-adenosyl-L-methionine (AdoMet or SAM) as the methyl group donor. wikipedia.orgnih.govuq.edu.au AdoMet is the second most common enzyme cofactor in the human body and is essential for methylation reactions in numerous biochemical pathways. nih.gov In the PNMT-catalyzed reaction, the enzyme facilitates the transfer of the reactive methyl group from AdoMet to the primary amine of a phenylethanolamine substrate, such as norepinephrine or phenylethanolamine itself. wikipedia.orguniprot.org

The process begins with the binding of AdoMet to the PNMT active site, an event that precedes the binding of the amine substrate in what is described as an ordered sequential mechanism. nih.govresearchgate.net The active site of PNMT contains a rich number of π bonds from phenylalanine and tyrosine residues, which help secure the cofactor in its binding pocket through π stacking interactions. wikipedia.org Upon completion of the methyl transfer, AdoMet is converted to S-adenosyl-L-homocysteine (AdoHcy). nih.govnih.gov This byproduct, AdoHcy, can act as a product inhibitor for the enzyme, highlighting the importance of its removal from the active site to maintain catalytic turnover. nih.gov The entire reaction is a direct transfer, classified as an SN2 mechanism, where the substrate's amine nitrogen performs a nucleophilic attack on the methyl group of AdoMet. nih.govnih.gov

pH-Dependence of PNMT Enzymatic Activity

The catalytic efficiency of PNMT is significantly influenced by the pH of the surrounding environment. Research indicates that the optimal pH for PNMT activity is approximately 7.9 to 8.0. nih.govuniprot.orguniprot.org Some assays are conducted at a pH of 8.5. eurofinsdiscovery.com

Studies analyzing the relationship between pH and kinetic parameters (logV/K) for both the cofactor AdoMet and the substrate phenylethanolamine yield bell-shaped curves. nih.govresearchgate.net This characteristic shape suggests that for catalysis to occur effectively, one group within the active site must be in a protonated state while another must be unprotonated. nih.govresearchgate.net Given that the pKa of the amine group on substrates like norepinephrine and phenylethanolamine is around 8.5, a significant portion of the substrate is expected to be protonated under typical assay conditions (pH 8.0). nih.gov This necessitates a mechanism within the enzyme's active site to deprotonate the amine for it to act as a nucleophile in the SN2 reaction. nih.gov

Kinetic Isotope Effects in PNMT-Catalyzed Reactions

Kinetic isotope effect (KIE) studies provide detailed insights into the transition state of the PNMT-catalyzed reaction. By using S-adenosyl-L-methionine (SAM) labeled with heavy isotopes, researchers can measure changes in reaction rates and model the geometry and electrostatics of the transition state. nih.govacs.org These experiments have been crucial in confirming the reaction mechanism.

The analysis of human PNMT (hPNMT) reveals significant primary and secondary KIEs. The primary methyl-14C KIE was determined to be 1.116 ± 0.005. nih.gov The large magnitude of this value is consistent with an SN2 mechanism where the methyl transfer step is rate-limiting. nih.govacs.org These findings align with computational studies using density functional theory (DFT), which also propose a rate-limiting SN2 transition state. nih.govnih.gov The combination of experimental KIE data and quantum chemical calculations indicates that hPNMT catalyzes the formation of products like epinephrine through an early, reactant-like SN2 transition state. nih.govacs.orgnih.gov

Table 1: Intrinsic Kinetic Isotope Effects for Human PNMT

| Isotope Position | KIE Value | Interpretation |

| Primary methyl-14C | 1.116 ± 0.005 | Indicates a rate-limiting SN2 methyl transfer mechanism. nih.gov |

| Primary 36S | 1.014 ± 0.005 | Reflects changes at the sulfur leaving group during the transition state. nih.gov |

This table presents key kinetic isotope effect (KIE) values from studies on human Phenylethanolamine N-methyltransferase, which help elucidate the reaction's transition state.

Substrate Specificity and Structure-Activity Relationships (SAR) for PNMT

The ability of PNMT to select and methylate specific substrates is governed by precise molecular interactions within its active site. The structure-activity relationships (SAR) of PNMT reveal that even minor alterations to a substrate's structure can dramatically affect its binding and conversion, sometimes turning a substrate into an inhibitor. researchgate.netnih.govtheadl.com

Substrate Recognition for Phenylethanolamine and Norepinephrine

Phenylethanolamine and norepinephrine are key substrates for PNMT. uniprot.orgwikipedia.org The enzyme's active site recognizes these molecules through a combination of interactions. The aromatic ring of the substrate is positioned between the residues Phe182 and Asn39. nih.gov A critical residue, Glutamine 185 (Glu185), is essential for binding the catecholamine substrate; replacing this residue can reduce catalytic efficiency by up to three hundredfold. wikipedia.orgtheadl.com However, studies have shown that replacing Glu185 with aspartic acid results in only a tenfold loss of catalytic efficiency, as backbone movements position the aspartate's carboxylate group similarly to the original glutamate. nih.govtheadl.com

Crystal structures of human PNMT in complex with its physiological substrate, norepinephrine, confirm that it binds in a manner almost identical to that of p-octopamine, validating the use of p-octopamine as a model substrate in kinetic studies. nih.govnih.gov For effective binding and catalysis, the aminoethyl side chain of phenylethanolamine substrates must adopt an extended conformation. nih.gov Conformationally restricted analogues that mimic a "folded" side chain are not substrates and are poor inhibitors, suggesting that simultaneous binding of the amino and hydroxyl groups requires this extended form. nih.gov

Analysis of N-Methylated Trace Amine Substrates

In addition to its primary role in converting norepinephrine to epinephrine, PNMT is involved in the biosynthesis of several N-methylated trace amines. wikipedia.org Trace amines, such as p-tyramine, β-phenylethylamine, and tryptamine, are formed from the decarboxylation of aromatic amino acids and play roles in neuromodulation. nih.gov

PNMT has been shown to metabolize a variety of these trace amines, acting as a catalyst in the following conversions:

Phenethylamine is methylated to form N-methylphenethylamine . wikipedia.org

p-Octopamine is methylated to form Synephrine . wikipedia.orguniprot.org

p-Tyramine is methylated to form N-methyltyramine . wikipedia.org

Normetanephrine is methylated to form Metanephrine . uniprot.orguniprot.org

The enzyme's ability to process these varied substrates highlights its broader role in amine metabolism beyond the catecholamine pathway. wikipedia.org

Table 2: Kinetic Parameters of Human PNMT for Various Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Phenylethanolamine | 130 | 0.25 | 1923 |

| p-Octopamine | 23.5 | 0.16 | 6808 |

| 3-CF3-PEA | 0.65 | 0.03 | 46153 |

Source: Data adapted from kinetic studies on human PNMT. nih.gov This table compares the Michaelis constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km) for different amine substrates, illustrating the enzyme's varying affinity and turnover rates.

Structural Determinants Governing Substrate Selectivity

The substrate selectivity of PNMT is determined by the specific architecture of its active site. The enzyme is part of a large family of S-adenosyl-L-methionine-dependent methyltransferases, which share a common structural core but exhibit significant variation in their substrate-binding sites, allowing for substrate diversity. nih.gov

The crystal structure of PNMT reveals an adaptable substrate-binding pocket capable of accommodating not just its physiological substrates but also larger systems like substituted norbornenes. nih.govtheadl.com However, this adaptability has limits that define its selectivity. The binding orientation of a ligand is crucial; if a bulky substituent on the ligand forces it to bind in such a way that its acceptor amine is positioned too far from the donor methyl group of AdoMet, methylation cannot occur. nih.govtheadl.com This explains why some molecules can bind to the active site (acting as inhibitors) but are not substrates. researchgate.net

Furthermore, the enzyme's structure suggests it is a more recent evolutionary adaptation compared to other methyltransferases like catechol-O-methyl transferase (COMT). wikipedia.org The presence of conserved aromatic residues in the active site across different PNMT variants underscores their importance in maintaining the structural integrity required for cofactor binding and catalysis. wikipedia.org

Structural Biology of Phenylethanolamine N Methyltransferase and Ligand Interactions

High-Resolution Crystallographic Analyses of PNMT

High-resolution X-ray crystallography has been instrumental in elucidating the three-dimensional structure of human PNMT (hPNMT), providing a foundational understanding of its catalytic mechanism and substrate specificity. nih.govresearchgate.net These studies have revealed a complex and dynamic active site, capable of accommodating a range of ligands. nih.govuq.edu.au

Active Site Architecture and Critical Residue Interactions

The crystal structure of hPNMT reveals a methyltransferase fold with an active site that is shielded from the solvent by a comprehensive cover composed of several distinct structural motifs. nih.govresearchgate.net This enclosed nature suggests that conformational changes are necessary for ligands to access the catalytic machinery. researchgate.net The active site can be broadly divided into a substrate-binding pocket and a cofactor-binding site, which accommodates S-adenosyl-L-methionine (SAM) or its product, S-adenosyl-L-homocysteine (SAH).

Key amino acid residues play critical roles in the binding of substrates and inhibitors. For instance, the aromatic ring of PNMT substrates is positioned between Phe182 and Asn39. nih.gov The β-hydroxyl group of the substrate forms hydrogen bonds with Glu219 and has significant water-mediated interactions with Asn39 and Asp267. nih.gov Mutagenesis studies have underscored the importance of the interaction with Asp267 for the correct positioning of the ethanolamine (B43304) side chain for catalysis. nih.gov

Docking studies have further illuminated hydrophobic interactions within the active site, involving residues such as Val53, Met258, Val269, and Val272. nih.govnih.gov Additionally, hydrogen bonding interactions with residues like Lys57 and Asn39 have been identified as crucial for the binding of certain inhibitors. nih.gov

Table 1: Critical Amino Acid Residues in the PNMT Active Site and Their Interactions

| Residue | Interaction Type | Interacting Ligand Moiety | Reference |

|---|---|---|---|

| Asn39 | Hydrogen Bond, Hydrophobic | Aromatic ring, β-hydroxyl group (water-mediated) | nih.gov, nih.gov |

| Val53 | Hydrophobic | Aromatic ring of inhibitors | nih.gov, nih.gov |

| Lys57 | Hydrogen Bond | Sulfonamide groups of inhibitors, Phenolic hydroxyl of octopamine (B1677172) (water-mediated) | nih.gov, nih.gov |

| Phe182 | Hydrophobic | Aromatic ring of substrates/inhibitors | nih.gov, nih.gov |

| Glu219 | Hydrogen Bond | β-hydroxyl group | nih.gov |

| Tyr222 | Hydrophobic | Aromatic ring of inhibitors | nih.gov |

| Met258 | Hydrophobic | Aromatic ring of inhibitors | nih.gov, nih.gov |

| Val269 | Hydrophobic | Aromatic ring of substrates/inhibitors | nih.gov, nih.gov, nih.gov |

| Val272 | Hydrophobic | Aromatic ring of inhibitors | nih.gov, nih.gov |

| Asp267 | Hydrogen Bond (water-mediated) | β-hydroxyl group | nih.gov |

Crystallographic Studies of PNMT Complexes with Substrates, Products, and Analogues

A significant breakthrough in understanding PNMT function was the determination of the crystal structure of the enzyme in complex with its physiological substrate, R-noradrenaline. nih.gov This was a challenging feat due to the substrate's propensity to oxidize. nih.gov Comparison of this structure with the previously determined structure of PNMT complexed with p-octopamine, a model substrate, revealed that both substrates form nearly identical interactions with the enzyme, validating the use of octopamine in earlier studies. nih.gov

Crystallographic analyses have also been performed on PNMT complexed with various inhibitors. These studies have been pivotal in structure-based drug design efforts. nih.govresearchgate.net For example, the structures of hPNMT in complex with SAH and different inhibitors like 7-iodo-1,2,3,4-tetrahydroisoquinoline (B1599197) and 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine have been determined. rcsb.org These structures reveal how the enzyme can accommodate a variety of chemical groups on the inhibitor's aromatic ring through adaptations in the binding pocket. rcsb.org They also reinforce the hypothesis that the amine nitrogen of these inhibitors mimics the β-hydroxyl group of norepinephrine (B1679862) rather than its amine group. rcsb.org

Furthermore, fragment-based screening using X-ray crystallography has successfully identified novel inhibitor scaffolds, such as benzimidazoles, purines, and quinolines. researchgate.net

Conformational Adaptability and Dynamic Aspects of the PNMT Binding Site

A remarkable feature of the PNMT active site is its conformational flexibility. acs.orgresearchgate.net Crystallographic studies have revealed the existence of a "cryptic" binding site that is not apparent in the ligand-free or substrate-bound structures. uq.edu.auacs.orgresearchgate.net This hidden pocket is only unveiled upon the binding of large inhibitors, which are significantly bigger than the physiological substrate. acs.orgresearchgate.net The binding of these inhibitors induces a substantial increase in the active site volume, on the order of 140 ų, through changes in side-chain conformations and rigid-body movements of helices. acs.orgresearchgate.net This adaptability of the substrate-binding site allows PNMT to accommodate a diverse range of ligands, including multi-fused ring systems. nih.gov The energetic cost of these conformational changes is estimated to be relatively modest. acs.orgresearchgate.net

Computational Approaches to PNMT Structure and Function

In conjunction with experimental techniques, computational methods have provided deeper insights into the dynamics of PNMT and its interactions with ligands.

Molecular Docking Simulations for Ligand Binding Prediction

Molecular docking simulations have been widely used to predict the binding modes of potential inhibitors and to understand structure-activity relationships. nih.govnih.gov For instance, docking studies correctly predicted that the increased potency of certain tetrahydrobenz[h]isoquinoline inhibitors was due to favorable hydrophobic interactions with specific residues in the active site. nih.govnih.gov

However, docking studies also have their limitations. In some cases, they have failed to accurately predict the enhanced potency of compounds designed to form additional hydrogen bonds, highlighting the complexities of molecular recognition that are not always captured by current scoring functions. nih.govnih.gov In silico screening using automated docking has also been employed to identify potential flavonoid inhibitors of hPNMT, suggesting common interaction patterns involving hydrogen bonds and hydrophobic contacts. researchgate.net

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of PNMT and the intricacies of enzyme-ligand interactions over time. nih.govchemrxiv.org These simulations can provide a more realistic picture of the conformational changes and fluctuations that occur within the active site upon ligand binding. nih.gov

MD simulations, in combination with free energy calculations, have been used to analyze the structural and thermodynamic basis of ligand recognition by PNMT. researchgate.net Steered molecular dynamics (SMD) simulations, in particular, can be used to investigate the dynamic processes of ligand binding and unbinding, providing insights into the pathways and forces involved. researchgate.net Density functional theory (DFT) calculations have also been employed to investigate the reaction mechanism, supporting an SN2 mechanism where the methyl transfer from SAM to the substrate is the rate-limiting step. nih.gov These computational approaches are invaluable for understanding the transition state of the reaction, which is crucial for the design of potent transition-state analogue inhibitors. researchgate.netacs.org

Theoretical Chemistry Investigations of Transition State Structures

Theoretical and computational chemistry have provided profound insights into the reaction mechanism of Phenylethanolamine N-Methyltransferase (PNMT), particularly concerning the fleeting transition state (TS) of the methyl transfer reaction. grantome.comgrantome.com These studies serve as a vital complement to experimental methods, allowing for the characterization of short-lived intermediates and the detailed analysis of the energetic landscape of the catalytic process. diva-portal.org

Computational approaches, including Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been instrumental in modeling the enzyme's active site and elucidating the mechanism. nih.govsigmaaldrich.comnih.gov A consensus from these theoretical investigations is that the PNMT-catalyzed conversion of norepinephrine to epinephrine (B1671497) occurs via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govdiva-portal.org In this reaction, the nitrogen atom of the substrate acts as the nucleophile, attacking the methyl group of the cofactor S-adenosyl-l-methionine (SAM).

To achieve these insights, researchers have constructed various computational models of the PNMT active site based on available X-ray crystal structures. nih.gov These models range in complexity, from simplified systems containing only the core substrate and cofactor to more extensive models that include crucial amino acid residues and water molecules within the active site. diva-portal.orgnih.gov For instance, one study began with a 30-atom model and progressively incorporated key residues like Glu219, Asn39, and Asp267, which are vital for correctly positioning the phenylethanolamine sidechain for catalysis. nih.gov Quantum mechanics and molecular mechanics (QM/MM) calculations have also suggested a mechanism involving Asp-128, where a proton is transferred via a bridging water molecule, followed by the SN2-type methyl transfer from SAM. science.gov

The theoretical models provide detailed information on the geometry and electrostatics of the transition state, which is critical for designing potent transition-state analogue inhibitors. grantome.comnih.gov

Research Findings from Theoretical Studies

The table below summarizes key findings from various theoretical and computational investigations into the PNMT transition state.

Metabolic Pathways and Biological Significance of N Methylphenylethanolamine As the Conjugate Base of N Methylphenylethanolaminium

Integration within Catecholamine Biosynthetic Pathways

N-methylphenylethanolamine is intrinsically linked to the catecholamine biosynthetic pathway, a critical process for the production of the neurotransmitters and hormones dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). nih.gov This pathway begins with the amino acid tyrosine. nih.govgenome.jp The final step of this pathway, the conversion of norepinephrine to epinephrine, is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.govgenome.jp

PNMT facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine to the amino group of various phenylethanolamine compounds. nih.govgenome.jp Phenylethanolamine itself is an excellent substrate for PNMT, which converts it into N-methylphenylethanolamine. wikipedia.orgwikipedia.orgahajournals.org N-methylphenylethanolamine can also serve as a substrate for this enzyme. vulcanchem.com This enzymatic reaction is a key point of integration for N-methylphenylethanolamine within the broader metabolic network of catecholamines. PNMT is predominantly found in the adrenal medulla, where epinephrine is synthesized as a hormone, and in specific adrenaline-producing neurons within the brainstem that project to regions like the hypothalamus. nih.gov

Role in Trace Amine Metabolism and Regulation

N-methylphenylethanolamine is classified as a trace amine. smolecule.comwikipedia.org Trace amines are structurally related to the classical monoamine neurotransmitters but are found in significantly lower concentrations in mammalian tissues. wikipedia.org They are known to act as neuromodulators by activating trace amine-associated receptors (TAARs), particularly TAAR1. wikipedia.org

Occurrence and Distribution of N-Methylphenylethanolamine in Biological Systems

N-methylphenylethanolamine is not confined to a single organism or tissue type but is distributed across the plant and animal kingdoms.

N-methylphenylethanolamine has been confirmed as an endogenous human metabolite. vulcanchem.comebi.ac.uk Early research implied its presence in the rat brain. genome.jpwikipedia.org Subsequent studies have identified it in various rat tissues, including the brain, heart, and salivary glands. pnas.org More recent metabolomic studies have detected it as an upregulated metabolite in preclinical models of certain cancers undergoing specific therapies, indicating its potential involvement in complex disease states. frontiersin.org

The initial discovery of N-methylphenylethanolamine as a natural product was from the Asian shrub Halostachys caspica, where it was named halostachine. wikipedia.orgebi.ac.uksmolecule.com Since then, it has been isolated from other plant species, including:

Perennial ryegrass (Lolium perenne) wikipedia.orgsmolecule.com

Tall fescue (Festuca arundinacea) wikipedia.orgsmolecule.com

Desmodium gangeticum smolecule.com

Furthermore, there is evidence to suggest that N-methylphenylethanolamine can be synthesized by certain fungi and bacteria. nvwa.nl

Table 1: Documented Natural Sources of N-Methylphenylethanolamine

| Kingdom | Species | Common Name |

| Plantae | Halostachys caspica | - |

| Plantae | Lolium perenne | Perennial Ryegrass |

| Plantae | Festuca arundinacea | Tall Fescue |

| Plantae | Desmodium gangeticum | - |

| Fungi | Various | - |

| Bacteria | Various | - |

The concentration of endogenous N-methylphenylethanolamine is tightly controlled by the balance between its synthesis and degradation. The primary enzyme for its synthesis is PNMT, while its breakdown is carried out by MAO-A and MAO-B. nih.govwikipedia.org The activity of these enzymes is subject to regulation. For instance, PNMT activity can be influenced by genetic factors, developmental stage, and physiological states such as stress and hypertension. ahajournals.orgvulcanchem.compnas.org Stress has been shown to increase PNMT activity in the heart in a manner dependent on glucocorticoids. physiology.org This regulatory complexity ensures that the levels of N-methylphenylethanolamine are maintained within a specific physiological range.

Preclinical Mechanistic Investigations of N-Methylphenylethanolamine Biological Activities

Preclinical studies have provided insights into the biological effects of N-methylphenylethanolamine. Early pharmacological investigations in cats identified it as a pressor agent, meaning it raises blood pressure. wikipedia.org

In studies involving dogs, intravenous administration of N-methylphenylethanolamine led to a range of physiological responses, including:

Pupil dilation smolecule.comebi.ac.uk

Decreased heart rate smolecule.comebi.ac.uk

A tendency to lower body temperature wikipedia.orgsmolecule.com

Profuse salivation and piloerection (hair standing on end) wikipedia.org

These observations led researchers to suggest that N-methylphenylethanolamine acts on both alpha- and beta-adrenergic receptors. wikipedia.org Its plasma half-life in dogs was determined to be approximately one hour. wikipedia.org Furthermore, its role as a substrate for MAO-B has been utilized in research, where radiolabeled N-methylphenylethanolamine serves as a tool to measure MAO-B activity in the brains of mice in vivo. ebi.ac.uk It is also known to be an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).

Table 2: Summary of Preclinical Findings for N-Methylphenylethanolamine

| Animal Model | Route of Administration | Observed Effects | Implied Mechanism |

| Cat | - | Pressor effects (increased blood pressure) | Adrenergic activity |

| Dog | Intravenous | Pupil dilation, decreased heart rate, decreased body temperature, salivation, piloerection | Alpha- and Beta-adrenergic receptor activity |

| Mouse | Intravenous | Metabolized by brain MAO-B | Specific substrate for MAO-B |

Compound Index

In Vitro Studies on Cellular and Subcellular Effects

N-methylphenylethanolamine has been a subject of in vitro research to understand its interaction with key enzyme systems at a subcellular level. Studies have primarily focused on its role as a substrate for monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters.

Research by Osamu and colleagues characterized the interaction of N-methylphenylethanolamine with MAO-A and MAO-B from rat brain mitochondria. wikipedia.org Their findings indicated that the compound's specificity as a substrate is concentration-dependent. At a low concentration (10 μM), N-methylphenylethanolamine was identified as a specific substrate for MAO-B. wikipedia.org However, as the concentration was increased to 100 μM and 1000 μM, it served as a substrate for both MAO-A and MAO-B. wikipedia.org This dual-substrate behavior at higher concentrations suggests complex metabolic pathways that could influence its biological activity. smolecule.com

Further in vitro investigations have explored the effects of the related compound, phenylethanolamine, on adipocytes. Studies by Carpéné and co-workers showed that phenylethanolamine did not cause significant lipolysis in cultured fat cells from guinea pigs or humans. wikipedia.org However, it did induce moderate stimulation of lipolysis in adipocytes from rats and hamsters, with an intrinsic activity approximately half that of the reference standard, isoprenaline. wikipedia.org

In other cellular models, the enzyme responsible for the formation of N-methylphenylethanolamine, phenylethanolamine N-methyltransferase (PNMT), has been studied. science.gov For instance, research on rat retina cells in culture demonstrated that neurotoxic agents like kainic acid and quisqualic acid could reduce PNMT activity, indicating a toxic effect on the cells containing this enzyme. science.gov

| Concentration | Target Enzyme | Observation |

|---|---|---|

| 10 μM | MAO-B | Acts as a specific substrate. wikipedia.org |

| 100 μM | MAO-A and MAO-B | Acts as a substrate for both isozymes. wikipedia.org |

| 1000 μM | MAO-A and MAO-B | Acts as a substrate for both isozymes. wikipedia.org |

In Vivo Examination of Physiological Modulatory Roles in Animal Models

In vivo studies in animal models have provided insights into the physiological roles of N-methylphenylethanolamine by examining the activity of its synthesizing enzyme, phenylethanolamine N-methyltransferase (PNMT), under various physiological and pathological conditions.

Research on spontaneously hypertensive rats (SHR) revealed age-dependent changes in the activity of catecholamine-synthesizing enzymes in the adrenal glands compared to normotensive control rats. ahajournals.org In young SHR (2, 4, and 8 weeks old), the activity of PNMT was found to be significantly decreased. ahajournals.org Conversely, adult SHR (14 weeks old) showed no significant change in PNMT activity, although the activity of tyrosine hydroxylase, another key enzyme in catecholamine synthesis, was increased. ahajournals.org These findings suggest a complex regulation of the catecholamine biosynthesis pathway, where N-methylphenylethanolamine is an intermediate, during the development of hypertension. ahajournals.org

The impact of stress on PNMT has also been investigated. Studies on rats subjected to immobilization stress showed a significant increase in PNMT mRNA levels in the heart, an organ where the enzyme is present at much lower levels than in the adrenal glands. physiology.org This stress-induced increase in cardiac PNMT gene expression was found to be dependent on glucocorticoids, as it was abolished in adrenalectomized or hypophysectomized rats. physiology.org This suggests a regulatory role for the hypothalamic-pituitary-adrenal axis on the local synthesis of epinephrine, a pathway involving N-methylphenylethanolamine.

Studies examining the administration of the related compound, phenylethanolamine, to dogs have noted several physiological effects. Intravenous administration led to an increased pupil diameter (mydriasis), a decrease in body temperature, and changes in heart rate. wikipedia.org Other observed effects included profuse salivation and piloerection, consistent with an action on adrenergic receptors. wikipedia.org

| Age of SHR | PNMT Activity Compared to Control | Associated Enzyme Activity Changes |

|---|---|---|

| 2, 4, and 8 weeks | Decreased. ahajournals.org | Dopamine-β-hydroxylase activity also decreased. ahajournals.org |

| 14 weeks (adult) | No significant change. ahajournals.org | Tyrosine hydroxylase activity was increased. ahajournals.org |

| Condition | Observation in Cardiac Tissue | Conclusion |

|---|---|---|

| Sham-operated + Stress | Significant increase in PNMT mRNA levels. physiology.org | The stress-induced increase in cardiac PNMT expression is dependent on the adrenal gland and pituitary gland. physiology.org |

| Adrenalectomized + Stress | No significant increase in PNMT mRNA levels. physiology.org | |

| Hypophysectomized + Stress | No significant increase in PNMT mRNA levels. physiology.org |

Advanced Research Methodologies for N Methylphenylethanolaminium and Pnmt Studies

Analytical Techniques for Metabolite Quantification and Characterization

The precise quantification and detailed characterization of N-methylphenylethanolaminium and related compounds are fundamental to understanding their roles in biological systems. Advanced analytical techniques provide the necessary sensitivity and specificity for these tasks.

Liquid Chromatography–Mass Spectrometry (LC–MS/MS) for N-Methylphenylethanolamine Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection and quantification of N-methylphenylethanolamine in various biological and chemical matrices. nih.govnih.govscirp.org This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

The process begins with the separation of N-methylphenylethanolamine from other components in a sample using a liquid chromatography column. A pentafluorophenyl (PFP) column has been shown to be effective for retaining and separating polar aromatic compounds like alkaloids. scirp.org The mobile phase, often a gradient mixture of solvents such as ammonium (B1175870) formate (B1220265) and formic acid in water and methanol, carries the sample through the column. scirp.org

Following chromatographic separation, the compound enters the mass spectrometer. In the ion source, typically using electrospray ionization (ESI), the molecules are charged to form ions. scirp.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For N-methylphenylethanolamine, a characteristic molecular ion peak is observed at an m/z of 152.1072. core.ac.uk

Tandem mass spectrometry (MS/MS) further enhances specificity by selecting the molecular ion of N-methylphenylethanolamine, subjecting it to fragmentation, and then analyzing the resulting fragment ions. nih.gov This two-stage process of mass analysis provides a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, enabling its unambiguous identification and quantification even in complex mixtures. smolecule.com The development of validated LC-MS/MS methods has established limits of detection as low as 2.5 ng/mL and limits of quantification at 5 ng/mL. nih.gov

Spectroscopic Methods for Mechanistic Elucidation (e.g., NMR, Raman)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are invaluable for elucidating the molecular structure of N-methylphenylethanolamine and for studying the mechanistic details of enzymes like phenylethanolamine N-methyltransferase (PNMT). smolecule.comvt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of molecules. nih.gov While it has lower sensitivity compared to mass spectrometry, NMR is crucial for the unambiguous identification of compounds and for determining their three-dimensional structure. nih.gov

Raman spectroscopy offers insights into the vibrational modes of molecules, providing a unique spectral fingerprint. vt.edu This technique can be used to monitor enzymatic reactions in real-time and in a non-invasive manner. nih.govnih.gov By tracking changes in the Raman spectra of substrates and products, researchers can calculate reaction rates and study enzyme kinetics. rad-conference.org This method is particularly advantageous for reactions involving gaseous substrates or for overcoming limitations of other optical methods like overlapping absorption bands in photometry. nih.govrad-conference.org Resonance Raman labeling, a specialized technique, can provide detailed vibrational information from a specific chromophore placed at a biochemically active site, allowing for the study of enzyme-substrate intermediates. jst.go.jp

Enzyme Activity and Inhibition Assays (e.g., ELISA, UV-Vis, Radiometric)

A variety of assay formats are employed to measure the activity of phenylethanolamine N-methyltransferase (PNMT) and to evaluate the efficacy of its inhibitors. These assays are critical for understanding the enzyme's function and for the development of potential therapeutic agents.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying proteins and can be adapted to measure PNMT activity or inhibition. mybiosource.comcreative-biolabs.combiocompare.com In a competitive ELISA for PNMT, a known amount of labeled PNMT competes with the PNMT in a sample for binding to a limited amount of anti-PNMT antibody coated on a microplate. mybiosource.com The amount of bound labeled PNMT is then detected using a substrate that produces a colorimetric signal, which is inversely proportional to the amount of PNMT in the sample. mybiosource.comkrishgen.com ELISA can also be used in cell-based assays to measure the production of epinephrine (B1671497), the product of the PNMT-catalyzed reaction, as an indicator of PNMT inhibition. nih.gov

UV-Vis Spectrophotometry provides a continuous, real-time method for monitoring PNMT activity. nih.gov One approach involves a coupled-enzyme assay where the product of the PNMT reaction, S-adenosyl-L-homocysteine (SAH), is converted by a second enzyme into a product with a different UV absorbance spectrum. nih.gov The change in absorbance at a specific wavelength, such as 263 nm, is monitored over time to determine the reaction rate. nih.gov Another method uses high-performance liquid chromatography (HPLC) with UV detection to separate and quantify the SAH produced. nih.gov

Radiometric assays are highly sensitive methods for measuring PNMT activity. science.govnih.govnih.govphysiology.orgumich.edu These assays typically use a radiolabeled methyl donor, such as S-adenosyl-L-[methyl-³H]methionine. physiology.org PNMT transfers the radiolabeled methyl group to its substrate, and the resulting radioactive product is then extracted and quantified using a scintillation counter. nih.govtribioscience.com This method is sensitive enough to detect low levels of enzyme activity in various tissues. science.govnih.gov

| Assay Type | Principle | Advantages | Disadvantages |

| ELISA | Competitive immunoassay using anti-PNMT antibodies and a labeled PNMT conjugate. mybiosource.com | High specificity and sensitivity, suitable for high-throughput screening. mybiosource.combiocompare.com | Can be indirect; may require specific antibodies. |

| UV-Vis | Measures the change in absorbance as a product is formed, often in a coupled-enzyme reaction. nih.gov | Continuous, real-time monitoring of enzyme activity. nih.gov | Can be affected by interfering substances that absorb at the same wavelength. rad-conference.org |

| Radiometric | Uses a radiolabeled substrate to track the formation of a radioactive product. physiology.org | Extremely high sensitivity, suitable for detecting low enzyme activity. science.govnih.gov | Requires handling of radioactive materials and specialized equipment. |

Molecular and Cellular Biology Approaches

Molecular and cellular biology techniques are essential for investigating the expression, function, and inhibition of phenylethanolamine N-methyltransferase (PNMT) in a cellular context.

Cell-Based Assays for PNMT Expression and Inhibitor Evaluation

Cell-based assays provide a biologically relevant system for studying PNMT expression and for evaluating the permeability and efficacy of potential inhibitors. nih.gov A common approach involves transfecting a cell line, such as Human Embryonic Kidney 293T (HEK293T) cells, with a vector that expresses the PNMT gene. nih.gov

These engineered cells then produce PNMT, and the activity of the enzyme can be assessed by measuring the production of its product, epinephrine, typically using an enzyme-linked immunosorbent assay (ELISA). nih.gov To evaluate potential inhibitors, the transfected cells are incubated with the compound of interest, and the subsequent change in epinephrine production is measured. nih.gov This type of assay is crucial for determining if an inhibitor can cross the cell membrane and effectively inhibit PNMT within a living cell. nih.gov For example, a cell-based assay was instrumental in identifying a potent, cell-permeable PNMT inhibitor with an IC₅₀ value of 81 nM. researchgate.net

Recombinant Expression and Purification of PNMT

The production of large quantities of pure, active phenylethanolamine N-methyltransferase (PNMT) is often necessary for detailed biochemical and structural studies. This is typically achieved through recombinant protein expression and purification. nih.govmybiosource.comprospecbio.com

The gene encoding human PNMT can be amplified from a source like a human adrenal medulla cDNA library and then inserted into an expression vector, such as a pET vector. nih.gov This vector is then introduced into a host organism, commonly the bacterium Escherichia coli, which is then induced to express the PNMT protein. nih.govprospecbio.com Recombinant PNMT has also been expressed in other systems, such as baculovirus-infected insect cells. sinobiological.com

Following expression, the PNMT protein is purified from the host cell lysate using a series of chromatographic techniques. nih.govmybiosource.comprospecbio.com A typical purification protocol might involve initial separation by ammonium sulfate (B86663) fractionation, followed by ion-exchange chromatography and gel filtration to achieve a homogenous protein preparation. nih.gov The purity of the final protein is often assessed by SDS-PAGE, with purities greater than 95% being achievable. mybiosource.comprospecbio.com The purified recombinant enzyme can then be used for a wide range of in vitro studies, including kinetic analyses, inhibitor screening, and structural determination. nih.gov

| Expression System | Common Host | Purification Methods | Key Characteristics |

| Prokaryotic | Escherichia coli | Ammonium sulfate fractionation, ion-exchange chromatography, gel filtration. nih.gov | High yield, cost-effective, but may lack post-translational modifications. nih.gov |

| Eukaryotic | Baculovirus-infected insect cells (e.g., Sf9) | Affinity chromatography (e.g., GST-tag). sinobiological.com | Can provide post-translational modifications, may result in more soluble and active protein. sinobiological.com |

Site-Directed Mutagenesis for Structure-Function Relationship Studies

The fundamental process involves using a synthesized short DNA primer containing the desired mutation. wikipedia.org This primer hybridizes to the corresponding sequence on a plasmid containing the wild-type PNMT gene and acts as a starting point for a polymerase chain reaction (PCR). uni-tuebingen.denih.gov During PCR, the entire plasmid is replicated, incorporating the mutation. To eliminate the original, unmutated template DNA, the reaction product is treated with a restriction enzyme, DpnI, which specifically digests methylated DNA. uni-tuebingen.de Since the template DNA isolated from bacteria is methylated and the PCR-synthesized DNA is not, only the mutated plasmids remain. uni-tuebingen.de

By creating a series of PNMT mutants and expressing them, researchers can systematically assess the function of individual amino acid residues. For example, mutating residues in the putative active site can help identify those critical for binding the substrate norepinephrine (B1679862) or the methyl donor S-adenosyl-L-methionine (SAM). nih.gov Analyzing the kinetic properties of these mutant enzymes compared to the wild-type enzyme provides direct evidence for the role of the altered amino acid, thereby building a detailed map of the enzyme's structure-function relationship. sci-hub.se

Table 1: Illustrative Examples of Site-Directed Mutagenesis in PNMT Research

| Target Residue/Region | Hypothetical Mutation | Rationale for Mutation | Potential Finding |

| Active Site Cysteine | Cys -> Ala | Determine if the thiol group is essential for catalysis or structural integrity. | Loss of enzymatic activity would suggest a critical catalytic role. |

| Putative SAM-Binding Motif | Gly -> Val | Introduce steric hindrance to probe the glycine's role in cofactor binding. | Decreased affinity for SAM, altering reaction kinetics. |

| Hydrophobic Pocket Residue | Leu -> Asp | Investigate the importance of hydrophobicity for binding the phenyl ring of norepinephrine. | Significantly reduced substrate binding and/or enzyme activity. |

| Dimerization Interface | Arg -> Glu | Disrupt an ionic bond hypothesized to be important for forming the functional enzyme dimer. | Failure to dimerize, leading to an inactive monomeric enzyme. |

In Silico and Computational Research Frameworks

In silico research, utilizing computer simulations and computational analysis, has become central to modern biological and chemical studies. These frameworks allow for the large-scale analysis of genetic and protein data and the rational design of new chemical entities, accelerating research into enzymes like PNMT.

Bioinformatics Analysis of PNMT Gene and Protein Sequences

Bioinformatics provides the tools to analyze the vast amount of information contained within gene and protein sequences. The gene encoding PNMT is a subject of extensive bioinformatics analysis to understand its regulation, function, and evolution. genecards.org

Key aspects of bioinformatics analysis of PNMT include:

Gene Information: Databases like Ensembl and NCBI Gene provide detailed information on the PNMT gene, including its chromosomal location, exon-intron structure, and transcribed variants. genecards.orgebi.ac.uk The human PNMT gene is located on chromosome 17. genecards.org The mouse orthologue, Pnmt, is found on chromosome 11 and contains multiple exons and transcripts. ebi.ac.ukensembl.org

Sequence Variation: Analysis of the PNMT gene across different individuals has identified single nucleotide polymorphisms (SNPs). ebi.ac.uk Resequencing efforts in human populations aim to uncover the fine-scale sequence variations and determine if any are associated with conditions like hypertension. nih.gov

Comparative Genomics: The PNMT gene sequence is compared across different species to identify conserved regions, which often indicate functionally important domains. The human PNMT gene shows high conservation (>82%) at the DNA level with the rat Pnmt gene in its exonic regions. nih.gov Such analyses also reveal evolutionary changes, such as the insertion of an AluSp element in the primate lineage of the PNMT gene. nih.gov

Regulatory Elements: In silico tools are used to scan DNA sequences for putative binding sites of transcription factors. Analysis of the first intron of the human PNMT gene has predicted the existence of a Glucocorticoid Responsive Element (GRE), which is crucial for the regulation of PNMT expression by glucocorticoids. nih.govwikipedia.org Further analysis suggests this region may contain a complete Glucocorticoid Responsive Unit (GRU), a cluster of regulatory elements that work together. nih.gov

Protein Information: Databases such as UniProtKB/Swiss-Prot provide curated information on the PNMT protein, including its function, domain structure, and post-translational modifications. genecards.org The protein is known to be a member of the SAM-dependent methyltransferase superfamily. genecards.org

Table 2: Summary of Bioinformatics Data for the Human PNMT Gene

| Data Point | Information | Database/Source |

| Gene Symbol | PNMT | GeneCards genecards.org |

| Full Name | Phenylethanolamine N-Methyltransferase | GeneCards genecards.org |

| NCBI Gene ID | 5409 | NCBI Gene genecards.org |

| Ensembl ID | ENSG00000141744 | Ensembl genecards.org |

| UniProtKB ID | P11086 | UniProtKB/Swiss-Prot genecards.org |

| Function | Catalyzes the N-methylation of norepinephrine to form epinephrine. genecards.org | RefSeq genecards.org |

| Associated Pathways | Catecholamine biosynthesis, Biogenic amine synthesis. genecards.org | Gene Ontology genecards.org |

Cheminformatics for Rational Ligand Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to support drug discovery and design. In the study of PNMT, these techniques are employed to identify and optimize new inhibitors, which are valuable as research tools and potential therapeutic agents. The two primary approaches are ligand-based and structure-based drug design. frontiersin.org

Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (PNMT) is available, SBDD methods can be used. Molecular docking is a key SBDD technique where computational algorithms predict the preferred orientation and binding affinity of a small molecule within the enzyme's active site. youtube.com This allows for the virtual screening of vast compound libraries, containing millions of molecules, to identify "hits" that are predicted to bind strongly to PNMT. youtube.com This process is far faster and more cost-effective than traditional high-throughput screening.

Ligand-Based Drug Design (LBDD): In the absence of a reliable protein structure, LBDD methods can be used. researchgate.net This approach relies on knowledge of molecules that are already known to bind to the target. By analyzing a set of known PNMT inhibitors, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding. This pharmacophore can then be used as a query to search 3D chemical databases for new, structurally diverse compounds that fit the model. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate chemical features with pharmacological activity. frontiersin.org

These computational strategies have been instrumental in developing potent PNMT inhibitors, such as those based on the tetrahydroisoquinoline (THIQ) scaffold. nih.gov Both SBDD and LBDD approaches streamline the discovery process, allowing researchers to focus experimental efforts on a smaller, more promising set of candidate molecules. frontiersin.org

Table 3: Comparison of Computational Ligand Design Strategies for PNMT

| Feature | Structure-Based Drug Design (SBDD) | Ligand-Based Drug Design (LBDD) |

| Primary Requirement | High-resolution 3D structure of PNMT. | A set of known active ligands (inhibitors) for PNMT. researchgate.net |

| Core Technique | Molecular Docking. youtube.com | Pharmacophore Modeling, QSAR. frontiersin.org |

| Process | Virtually "docks" library compounds into the PNMT active site to predict binding. | Creates an activity model from known ligands and screens libraries for molecules that match the model. |

| Objective | To find novel compounds that fit the known binding site of the enzyme. | To find novel compounds that share key chemical features with known active molecules. |

| Example Application | Screening a chemical database for compounds that fit into the norepinephrine-binding pocket of a PNMT crystal structure. | Building a model from known THIQ-based inhibitors to find new chemical scaffolds with similar properties. nih.gov |

Mechanistic Investigations of Pnmt Enzyme Inhibition and Modulators

Design and Synthetic Strategies for PNMT Inhibitors

The development of effective PNMT inhibitors has employed several sophisticated design and synthetic strategies aimed at maximizing potency and selectivity. These approaches often target the enzyme's active site, mimicking the natural substrates or the transition state of the reaction it catalyzes.

The enzymatic reaction catalyzed by human PNMT (hPNMT) proceeds through an SN2 transition state (TS), where the methyl group transfer is the rate-limiting step. nih.govacs.org Molecules designed to mimic this high-energy transition state are known as transition-state analogues. These inhibitors have the potential to bind to the target enzyme with much higher affinity—orders of magnitude more tightly—than the substrates themselves, leading to enhanced specificity. nih.govresearchgate.net

A key strategy in this area involves creating a stable chemical scaffold that replicates the geometry and electronic properties of the transient SN2 reaction state. nih.gov Researchers have successfully designed and synthesized novel inhibitory scaffolds that resulted in tight-binding inhibitors. For example, one such inhibitor demonstrated a Ki value of 12.0 nM. nih.govacs.org A second-generation of this TS analogue was later developed with an even more potent Ki value of 1.2 nM. acs.org Structural analysis of these inhibitors in complex with hPNMT revealed that they effectively occupy the binding pockets for both the cofactor (AdoMet) and the substrate (norepinephrine). nih.govanl.gov This dual occupancy is a hallmark of their design, contributing to their high affinity.

| Inhibitor | Generation | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Inhibitor 3 | First | 12.0 nM | nih.govacs.org |

| Inhibitor 4 | Second | 1.2 nM | acs.org |

Another powerful strategy for inhibiting PNMT is the development of bisubstrate analogues. nih.gov These are single molecules designed to simultaneously occupy the binding sites of both the methyl-acceptor substrate (like norepinephrine) and the methyl-donor cofactor (AdoMet). nih.govpasteur.fr This approach leverages the principle that linking two separate binding fragments can lead to a significant increase in binding affinity. chemrxiv.org

The rationale behind bisubstrate inhibitors is based on the SN2 mechanism of the PNMT-catalyzed reaction, which suggests that a transition state involves both substrates bound within the active site. nih.gov By designing a molecule that contains structural features of both substrates, it is possible to achieve highly potent and selective inhibition. nih.gov This approach has yielded some of the most potent and selective inhibitors of hPNMT reported to date, with some analogues showing inhibitory potency below 5 nM. nih.govacs.orgiu.edu X-ray crystallography studies have confirmed that these compounds bind as predicted, spanning both the substrate and cofactor binding domains of the enzyme. acs.org

Structure-based drug design is a foundational principle in the development of modern PNMT inhibitors. This approach relies on the detailed three-dimensional structural information of the target enzyme, often obtained through X-ray crystallography, to design molecules that bind with high affinity and selectivity. nih.govresearchgate.net

For PNMT, the crystal structure of the enzyme, both alone and in complex with substrates or inhibitors, provides a blueprint for rational inhibitor design. researchgate.net For instance, the crystal structure of hPNMT complexed with the inhibitor SK&F 64139 was used as a critical design element to create novel transition-state analogue inhibitors. nih.gov Similarly, the design of potent bisubstrate analogues was guided by structural insights into how the two natural substrates bind. nih.gov This method allows for the precise engineering of molecules to fit the active site, optimizing interactions and avoiding off-target binding, which is a common issue with many potent PNMT inhibitors that also show affinity for the α2-adrenoceptor. nih.govacs.orgiu.edu

Mechanisms of PNMT Inhibition

PNMT inhibitors can act through various mechanisms, which are typically characterized by their effect on the enzyme's kinetics. Understanding these mechanisms is essential for interpreting the pharmacological effects of the inhibitors.

The classical mechanisms of reversible enzyme inhibition are defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. nih.gov

Competitive Inhibition : A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. libretexts.org The inhibitor's structure often resembles that of the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov Early studies identified that compounds like phenylethylamines and amphetamines inhibit PNMT in a competitive manner. nih.gov

Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. libretexts.orgwikipedia.org The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The maximum reaction rate (Vmax) is decreased, but the Michaelis constant (Km), which reflects substrate binding affinity, remains unchanged. libretexts.orgwikipedia.org

Uncompetitive Inhibition : An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.gov This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. nih.gov This mode of inhibition is most effective at high substrate concentrations when there is more ES complex available.

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Active Site | Unchanged | Increased |

| Non-Competitive | Allosteric Site | Decreased | Unchanged |

| Uncompetitive | Enzyme-Substrate Complex | Decreased | Decreased |

Allosteric regulation occurs when the binding of a ligand to one site on a protein affects the binding properties of another site on the same protein. cmu.educmu.edu This can lead to cooperative binding, where the binding of one ligand molecule influences the affinity for subsequent ligand molecules. libretexts.org

Positive Cooperativity : The binding of one ligand increases the enzyme's affinity for subsequent ligands. cmu.edulibretexts.org

Negative Cooperativity : The binding of one ligand decreases the affinity for subsequent ligands. cmu.edulibretexts.org

In the case of hPNMT, which exists as a homodimer with two active sites, studies using isothermal titration calorimetry (ITC) have revealed negative cooperative binding for some tight-binding transition-state analogue inhibitors. nih.govacs.org This means that the binding of an inhibitor molecule to the first active site of the dimer reduces the affinity of the second active site for another inhibitor molecule. nih.gov This negative cooperativity is driven by favorable entropic contributions. nih.govresearchgate.netacs.org The observation of negative cooperativity supports a sequential model of ligand binding, where conformational changes induced by the first binding event are transmitted to the other subunit. nih.gov

Q & A

Q. What are the established synthetic routes for N-methylphenylethanolaminium, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination using phenylacetaldehyde and methylamine, as demonstrated in analogous amine syntheses . Key parameters include:

- pH control : Optimal yields are achieved in mildly acidic conditions (pH 4–6) to stabilize intermediates.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Catalyst choice : Sodium cyanoborohydride (NaBH3CN) is preferred for selective reduction of imine intermediates. Data from similar compounds (e.g., L-1-phenylethylamine) show yields ranging from 65% to 85% under these conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselective methylation and ethanolamine backbone integrity. Key signals include δ 2.3–2.5 ppm (N–CH3) and δ 3.6–3.8 ppm (CH2–OH) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% required for pharmacological studies).

- Specific rotation : Chiral purity is verified via polarimetry; for example, L-1-phenylethylamine exhibits [α]D = -40° (neat) .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies in solubility (e.g., 42 g/L in water vs. "slightly soluble" in some studies) may arise from impurities or hydration states. Mitigation strategies include:

- Standardized protocols : Use NIST-referenced methods for measurements like vapor pressure (0.5 mm Hg at 20°C) .

- Batch validation : Compare multiple synthesis batches via DSC (melting point: -10°C) and Karl Fischer titration (water content <0.1%) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory due to skin/eye irritation risks (R21/22, R34/35) .

- Waste disposal : Segregate aqueous and organic waste; neutralize acidic residues before disposal .

- Spill management : Absorb with vermiculite and treat with 5% acetic acid to deactivate .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized for chiral studies?

- Chiral resolution : Use (R,R)-tartaric acid for diastereomeric salt formation, achieving >99% ee after recrystallization .

- Chromatography : Chiralpak AD-H columns with hexane:isopropanol (90:10) resolve enantiomers (retention times: 8.2 min for R, 9.5 min for S) .

Q. What mechanistic insights explain side reactions during this compound synthesis?

- Byproduct analysis : GC-MS identifies N-methylation overproducts (e.g., N,N-dimethyl derivatives) from excess methylamine.

- Kinetic studies : In situ FTIR monitoring reveals imine formation as the rate-limiting step (k = 0.12 min⁻¹ at 70°C) .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; HPLC shows <5% degradation in anhydrous ethanol vs. 15% in aqueous buffers .

- Degradation pathways : Hydrolysis of the ethanolamine group dominates in acidic conditions (t½ = 14 days at pH 3) .

Q. What strategies mitigate toxicity risks in in vivo studies involving this compound?

- Dose optimization : LD50 data from analogs (e.g., 980 mg/kg oral, Rabbit) inform safe dosing ranges (10–50 mg/kg for rodents) .

- Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., N-oxide derivatives) to adjust administration routes .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina with serotonin receptor (5-HT2A) models; ΔG = -9.2 kcal/mol suggests high binding affinity.

- MD simulations : AMBER forcefields reveal stable hydrogen bonds between the ethanolamine group and Asp155 residue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.